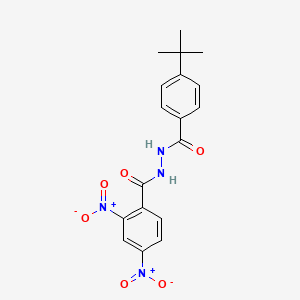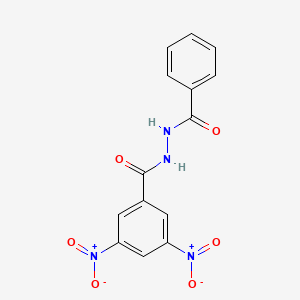
N'-benzoyl-3,5-dinitrobenzohydrazide
Übersicht
Beschreibung
N-benzoyl-3,5-dinitrobenzohydrazide (BDNB) is a chemical compound that is utilized in scientific research for its unique properties. BDNB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 314.2 g/mol.
Wissenschaftliche Forschungsanwendungen
N'-benzoyl-3,5-dinitrobenzohydrazide is primarily utilized in scientific research as a reagent for the detection of carbonyl groups in proteins. The compound reacts with carbonyl groups to form a stable adduct that can be detected through various analytical techniques. N'-benzoyl-3,5-dinitrobenzohydrazide is also used as a reagent for the detection of oxidative stress in cells and tissues. The compound reacts with reactive oxygen species (ROS) to form a stable adduct that can be detected through various analytical techniques.
Wirkmechanismus
The mechanism of action of N'-benzoyl-3,5-dinitrobenzohydrazide is based on its ability to react with carbonyl groups and ROS. N'-benzoyl-3,5-dinitrobenzohydrazide reacts with carbonyl groups through a nucleophilic addition reaction, resulting in the formation of a stable adduct. The reaction between N'-benzoyl-3,5-dinitrobenzohydrazide and ROS is based on the ability of the compound to act as a scavenger of free radicals. N'-benzoyl-3,5-dinitrobenzohydrazide reacts with ROS through a one-electron transfer mechanism, resulting in the formation of a stable adduct.
Biochemical and Physiological Effects
N'-benzoyl-3,5-dinitrobenzohydrazide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes that contain carbonyl groups, such as aldose reductase. N'-benzoyl-3,5-dinitrobenzohydrazide has also been shown to protect cells and tissues from oxidative stress by scavenging free radicals. Additionally, N'-benzoyl-3,5-dinitrobenzohydrazide has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-benzoyl-3,5-dinitrobenzohydrazide in lab experiments is its ability to selectively react with carbonyl groups and ROS. This makes it a useful tool for the detection of oxidative stress and carbonylation in proteins. However, one limitation of using N'-benzoyl-3,5-dinitrobenzohydrazide is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N'-benzoyl-3,5-dinitrobenzohydrazide in scientific research. One potential direction is the development of new analytical techniques for the detection of N'-benzoyl-3,5-dinitrobenzohydrazide adducts. Another potential direction is the use of N'-benzoyl-3,5-dinitrobenzohydrazide in the development of new drugs for the treatment of oxidative stress-related diseases. Additionally, N'-benzoyl-3,5-dinitrobenzohydrazide could be used in the development of new biomarkers for the detection of oxidative stress and carbonylation in proteins. Overall, N'-benzoyl-3,5-dinitrobenzohydrazide has the potential to be a valuable tool in scientific research for the detection of oxidative stress and carbonylation in proteins.
Eigenschaften
IUPAC Name |
N'-benzoyl-3,5-dinitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c19-13(9-4-2-1-3-5-9)15-16-14(20)10-6-11(17(21)22)8-12(7-10)18(23)24/h1-8H,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTNNFQSYDWAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzoyl-3,5-dinitrobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



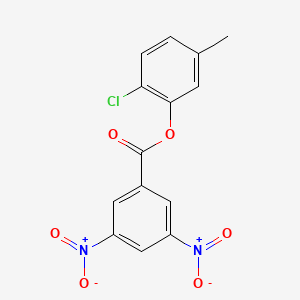
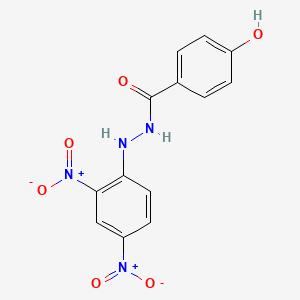
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3841687.png)
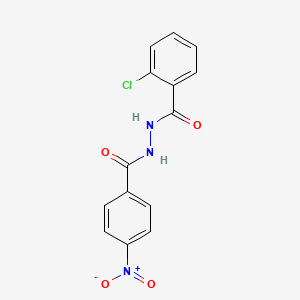

![N'-(4-chloro-3-nitrobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3841711.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841718.png)
![4-nitro-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B3841739.png)
![N'-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide](/img/structure/B3841761.png)

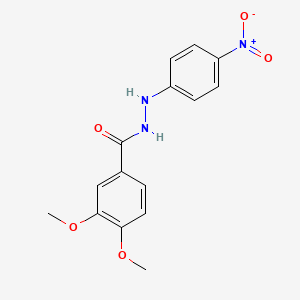
![2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3841772.png)
